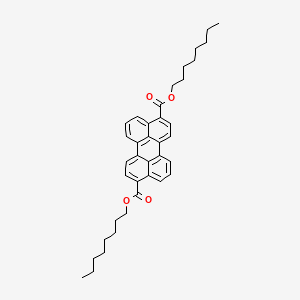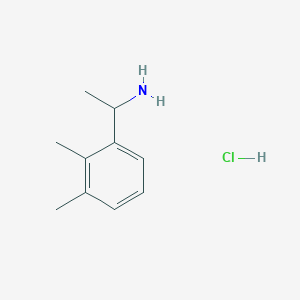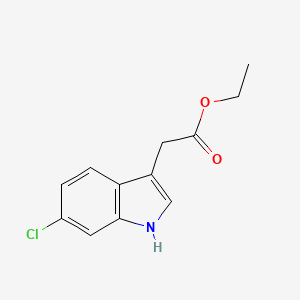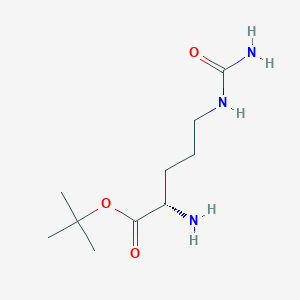
Dioctyl perylene-3,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-Perylenedicarboxylic acid, dioctyl ester is an organic compound derived from perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties and is widely used in various scientific and industrial applications. Its molecular formula is C({34})H({38})O(_{4}), and it is characterized by the presence of two octyl ester groups attached to the perylene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Perylenedicarboxylic acid, dioctyl ester typically involves the esterification of 3,9-Perylenedicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 3,9-Perylenedicarboxylic acid, dioctyl ester may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products. Additionally, purification steps such as recrystallization or chromatography are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3,9-Perylenedicarboxylic acid, dioctyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylenequinones.
Reduction: Reduction reactions can convert it into perylene dihydrides.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Perylenequinones
Reduction: Perylene dihydrides
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,9-Perylenedicarboxylic acid, dioctyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives and as a fluorescent probe in various analytical techniques.
Biology: Its fluorescent properties make it useful in biological imaging and as a marker in cellular studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors and as a dye in the manufacture of high-performance pigments.
Mécanisme D'action
The mechanism by which 3,9-Perylenedicarboxylic acid, dioctyl ester exerts its effects is largely based on its ability to interact with light and other molecules. Its fluorescent properties arise from the conjugated π-electron system in the perylene core, which allows it to absorb and emit light efficiently. In biological systems, it can bind to specific molecular targets, facilitating imaging and diagnostic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene: The parent compound of 3,9-Perylenedicarboxylic acid, dioctyl ester.
3,4,9,10-Perylenetetracarboxylic dianhydride: Another derivative of perylene with different functional groups.
Perylene diimides: Compounds with imide groups attached to the perylene core.
Uniqueness
3,9-Perylenedicarboxylic acid, dioctyl ester is unique due to its specific ester functional groups, which impart distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific solubility characteristics and in the synthesis of other complex molecules.
Propriétés
Numéro CAS |
83868-22-8 |
|---|---|
Formule moléculaire |
C38H44O4 |
Poids moléculaire |
564.8 g/mol |
Nom IUPAC |
dioctyl perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C38H44O4/c1-3-5-7-9-11-13-25-41-37(39)33-23-21-31-28-18-16-20-30-34(38(40)42-26-14-12-10-8-6-4-2)24-22-32(36(28)30)27-17-15-19-29(33)35(27)31/h15-24H,3-14,25-26H2,1-2H3 |
Clé InChI |
MBNDARDECPTLSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)



![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride](/img/structure/B12282194.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)


![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)

